molecular formula C14H16F3NO2 B12278063 1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine

1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine

Cat. No.: B12278063
M. Wt: 287.28 g/mol
InChI Key: PGVFLZUSZRYAJB-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine typically involves the reaction of 3-trifluoromethylbenzyl chloride with piperidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various substituted piperidine derivatives .

Scientific Research Applications

1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Trifluoromethylbenzyl)-2-carboxypiperidine is unique due to its specific combination of a trifluoromethylbenzyl group and a piperidine ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)11-5-3-4-10(8-11)9-18-7-2-1-6-12(18)13(19)20/h3-5,8,12H,1-2,6-7,9H2,(H,19,20)

InChI Key

PGVFLZUSZRYAJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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